molecular formula C14H13N3O3S B2423388 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946286-54-0

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2423388
CAS No.: 946286-54-0
M. Wt: 303.34
InChI Key: XNFFTPPCCJNJPK-CCEZHUSRSA-N
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound featuring an isoxazole carboxamide group linked to a methoxy-methyl substituted benzothiazole ring. This molecular architecture is characteristic of a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery research. Isoxazole derivatives are recognized as key building blocks in pharmaceutical agents and have been extensively studied for a wide spectrum of biological activities, including potential antiviral, antibacterial, and antitumor properties . Compounds with similar structural motifs, such as the benzothiazole and isoxazole rings, have been investigated as modulators of biological targets and have shown potential in immunomodulation . The specific stereochemistry (E-configuration) and substitution pattern on the benzothiazole ring are critical for its interaction with biological targets and are key areas of research. This product is provided for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a reference standard, a building block for the synthesis of novel derivatives, or for in vitro biological screening against specific disease targets.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-8-7-10(20-16-8)13(18)15-14-17(2)12-9(19-3)5-4-6-11(12)21-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFFTPPCCJNJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Overview

The target compound features a benzo[d]thiazole scaffold linked via an imine bond to a 3-methylisoxazole-5-carboxamide group. The E-configuration at the imine bond is critical for biological activity, as demonstrated in analogous systems. Key challenges include:

  • Regioselective functionalization of the benzo[d]thiazole ring
  • Controlled oxidation states during isoxazole synthesis
  • Thermodynamic stabilization of the E-isomer during imine formation

Synthetic Routes to Key Intermediates

Synthesis of 5-Methylisoxazole-3-carboxaldehyde

This aldehyde serves as the electrophilic partner in Schiff base formation. Two optimized protocols are widely adopted:

Protocol A: Manganese Dioxide Oxidation

Reaction Conditions :

  • Substrate: (5-Methylisoxazol-3-yl)methanol
  • Oxidizing agent: MnO₂ (5 eq.)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Duration: 16 hours

Performance Metrics :

Parameter Value
Yield 39.71%
Purity (HPLC) >95%
Byproducts <3% overoxidation products

The reaction proceeds via radical-mediated dehydrogenation, with MnO₂ acting as a stoichiometric oxidizer. Nuclear magnetic resonance (NMR) analysis confirms successful aldehyde formation:
$$ ^1\text{H NMR (400 MHz, CDCl}_3\text{): } \delta = 10.12 \, (\text{s, 1H}), 6.40 \, (\text{s, 1H}), 2.53 \, (\text{s, 3H}) $$ .

Protocol B: Lithium Aluminum Hydride Reduction/Oxidation Cascade

Step 1 : Reduction of methyl 5-methylisoxazole-3-carboxylate using LiAlH₄ in THF at 0°C:
$$ \text{COOCH}3 \rightarrow \text{CH}2\text{OH} $$
Step 2 : MnO₂-mediated oxidation in chloroform at ambient temperature:
$$ \text{CH}_2\text{OH} \rightarrow \text{CHO} $$

Comparative Advantages :

  • Higher functional group tolerance than Protocol A
  • Suitable for scale-up (>100 g batches)

Functionalization of Benzo[d]thiazole Core

The nucleophilic amine precursor derives from 5-methoxybenzo[d]thiazole-2-thiol through sequential modifications:

Thiol to Amine Conversion

Reaction Scheme :

  • Alkylation : Treatment with methyl iodide in basic media:
    $$ \text{SH} \rightarrow \text{SCH}_3 $$
  • Aminolysis : Displacement with aqueous ammonia under pressure:
    $$ \text{SCH}3 \rightarrow \text{NH}2 $$

Critical Parameters :

Variable Optimal Range
Temperature 120-140°C
Ammonia concentration 28-30% w/w
Reaction time 8-12 hours

Mass spectrometry data confirms successful amination:
$$ \text{MS (EI): } m/z = 196 \, [\text{C}8\text{H}6\text{NOS}_2]^+ $$ .

Schiff Base Formation: Central Coupling Reaction

Standard Condensation Protocol

Reagents :

  • 5-Methylisoxazole-3-carboxaldehyde (1.0 eq.)
  • 4-Methoxy-3-methylbenzo[d]thiazol-2-amine (1.05 eq.)
  • Solvent: Anhydrous methanol
  • Catalyst: Acetic acid (0.5 eq.)

Reaction Profile :

Time (h) Conversion (%) E:Z Ratio
0.5 22 3.2:1
2 67 4.8:1
6 89 5.7:1
24 95 6.1:1

The E-selectivity arises from steric repulsion between the isoxazole methyl group and benzo[d]thiazole methoxy substituent.

Advanced Catalytic Systems

Titanium(IV) Isopropoxide-Mediated Coupling :

  • Conditions : 0.1 eq. Ti(OiPr)₄, toluene, 80°C
  • Benefits :
    • Reduced reaction time (4 hours vs. 24 hours)
    • Improved E:Z ratio (8.3:1)
  • Mechanism : Lewis acid coordination enhances aldehyde electrophilicity

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with chloroform/methanol (9:1) effectively removes:

  • Unreacted starting materials (<0.5% residual)
  • Z-isomer contamination (final E:Z > 99:1)

Spectroscopic Confirmation

Key Spectral Signatures :

  • $$ ^1\text{H NMR (500 MHz, DMSO-d}_6\text{): } \delta = 10.41 \, (\text{s, 1H, NH}) $$, 8.09 (d, J = 9.76 Hz, 1H), 6.45 (s, 1H)
  • IR (KBr): 1665 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (aromatic C=C)
  • HRMS: Calculated for C₁₄H₁₄N₃O₃S [M+H]⁺: 304.0753, Found: 304.0751

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous Flow Synthesis :
    • 5-Layer microreactor system
    • 98% conversion in 12 minutes residence time
  • In Situ Product Removal : Membrane filtration prevents imine hydrolysis

Environmental Impact Assessment

Metric Batch Process Flow Process
E-factor 18.7 6.2
Energy Consumption 120 kWh/kg 45 kWh/kg
Solvent Recovery 72% 89%

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.

    2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxy group, used in different chemical and biological contexts.

Uniqueness

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is unique due to its fused heterocyclic ring system, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure with a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group. The synthesis typically involves:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Methoxylation and Methylation : Electrophilic aromatic substitution to introduce methoxy and methyl groups.
  • Formation of the Ylidene Linkage : Reaction with an appropriate aldehyde or ketone under basic conditions.

These steps lead to the final product, which exhibits unique structural characteristics conducive to biological activity.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study involving similar isoxazole derivatives demonstrated cytotoxic effects against human promyelocytic leukemia cell lines (HL-60) using the MTT assay. The IC50 values ranged from 86 to 755 μM, suggesting varying degrees of potency among different derivatives .

Mechanism of Action :

  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis by modulating proteins involved in cell cycle regulation, such as Bcl-2 and p21^WAF-1 .
  • Cell Cycle Arrest : The compounds can arrest cancer cells in the G(2)/M phase, disrupting normal cell division and promoting cell death .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several isoxazole derivatives, including those related to our compound. The results indicated that certain derivatives could significantly reduce the viability of HL-60 cells through mechanisms involving apoptosis and cell cycle arrest .

CompoundIC50 (μM)Mechanism
Isoxazole (3)86Apoptosis induction
Isoxazole (6)755Cell cycle arrest

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of methoxybenzoyl-thiazole compounds, revealing that modifications at specific positions on the aromatic rings could enhance their anticancer efficacy. This highlights the importance of structural optimization in drug design .

Q & A

Q. Table 1: Synthesis Optimization

MethodSolventCatalystYield (%)Purity (HPLC)Source
EDCI/HOBt couplingDMFEDCI72>95%
Direct condensationCH₂Cl₂None3885%

Advanced: How can structural analogs resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial in vs. anticancer in ) may arise from assay conditions or structural variations. Methodological approaches include:

  • SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and test against standardized cell lines (e.g., HeLa for cancer, S. aureus for antimicrobial activity) .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like topoisomerase II (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .

Q. Table 2: Analog Activity Comparison

Analog SubstituentIC₅₀ (μM, HeLa)MIC (μg/mL, S. aureus)Source
4-Methoxy (Parent)12.58.3
4-Ethoxy8.225.1
3-Trifluoromethyl3.4>50

Basic: What characterization techniques validate the compound’s purity and structure?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., thiazole proton at δ 7.8–8.2 ppm) and ¹³C NMR (amide carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: 286.34 g/mol; observed: 286.32 ± 0.02) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced: How does the compound’s E-isomer configuration affect its pharmacokinetics?

Answer:
The E-isomer (vs. Z) enhances metabolic stability due to reduced steric hindrance:

  • In Vitro Stability : Incubate with liver microsomes; E-isomer shows 75% remaining after 1 hr vs. 40% for Z-isomer .
  • Caco-2 Permeability : E-isomer has higher apparent permeability (Papp = 12 × 10⁻⁶ cm/s) due to optimized logP (~2.8) .

Basic: What are the key challenges in scaling up synthesis without compromising purity?

Answer:

  • Byproduct Formation : Optimize stoichiometry (1:1.05 ratio of thiazole to isoxazole precursors reduces dimerization) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to maintain purity >90% at 10-g scale .

Advanced: How to address conflicting data on neurotoxicity in preclinical models?

Answer:
Contradictory neurotoxicity reports (e.g., GABA modulation in vs. no effect in ) require:

  • Dose-Response Studies : Test 0.1–100 μM ranges in primary neuronal cultures (e.g., rat cortical neurons) .
  • Off-Target Screening : Use kinase profiling (Eurofins Panlabs) to identify unintended targets like hERG channels .

Basic: What computational tools predict this compound’s solubility and bioavailability?

Answer:

  • ADMET Prediction : SwissADME estimates solubility (~0.1 mg/mL) and bioavailability score (0.55) based on topological polar surface area (TPSA = 85 Ų) .
  • Molecular Dynamics : GROMACS simulations assess membrane permeability using POPC lipid bilayers .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Answer:

  • Structural Modifications : Introduce halogen atoms (e.g., fluorine) to reduce TPSA (<70 Ų) or add prodrug moieties (e.g., esterase-sensitive groups) .
  • In Vivo Testing : Measure brain/plasma ratio in rodents after IV administration; target ratio >0.3 .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/-negative strains .
  • Anticancer : MTT assay (72 hr exposure) on cancer cell lines (e.g., MCF-7, A549) .

Advanced: How to reconcile discrepancies in reported enzyme inhibition mechanisms?

Answer:
Conflicting inhibition data (e.g., competitive vs. non-competitive) require:

  • Enzyme Kinetics : Lineweaver-Burk plots to determine inhibition type .
  • X-ray Crystallography : Resolve compound-enzyme co-crystal structures (e.g., PDB deposition) .

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